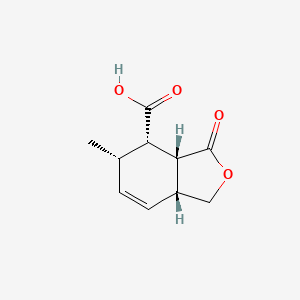![molecular formula C31H32N6O3 B8103415 N-(2-aminophenyl)-4-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]methyl]benzamide](/img/structure/B8103415.png)
N-(2-aminophenyl)-4-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dedicator of cytokinesis protein 6 isoform X1 involves recombinant DNA technology. This method includes the insertion of the gene encoding the protein into a suitable expression vector, which is then introduced into a host cell (such as E. coli or yeast) for protein production. The host cells are cultured under specific conditions to express the protein, which is subsequently purified using techniques like affinity chromatography .
Industrial Production Methods
Industrial production of this protein typically follows the same recombinant DNA technology principles but on a larger scale. Bioreactors are used to culture the host cells, and the protein is harvested and purified using industrial-scale chromatography systems. The conditions are optimized to maximize yield and purity while ensuring the stability of the protein .
Chemical Reactions Analysis
Types of Reactions
The dedicator of cytokinesis protein 6 isoform X1 primarily undergoes biochemical reactions rather than traditional chemical reactions. These include:
Phosphorylation: Addition of phosphate groups to specific amino acids, which can alter the protein’s function and activity.
Ubiquitination: Attachment of ubiquitin molecules, marking the protein for degradation by the proteasome.
Protein-Protein Interactions: Binding with other proteins to form complexes that regulate cellular processes.
Common Reagents and Conditions
Kinases: Enzymes that catalyze phosphorylation.
Ubiquitin Ligases: Enzymes that facilitate ubiquitination.
Buffer Solutions: Maintain the pH and ionic strength required for protein stability and activity.
Major Products Formed
The major products formed from these reactions are modified forms of the protein, such as phosphorylated or ubiquitinated versions, which have altered functions and interactions within the cell .
Scientific Research Applications
The dedicator of cytokinesis protein 6 isoform X1 has several scientific research applications:
Cell Biology: Studying the regulation of the actin cytoskeleton and its role in cell movement and division.
Cancer Research: Investigating the protein’s role in cancer cell metastasis and proliferation.
Neurobiology: Exploring its involvement in neuronal development and function.
Drug Development: Targeting the protein for therapeutic interventions in diseases where its regulation is disrupted
Mechanism of Action
The dedicator of cytokinesis protein 6 isoform X1 exerts its effects by interacting with small GTPases, such as Rac1 and Cdc42, which are key regulators of the actin cytoskeleton. By activating these GTPases, the protein promotes the formation of actin filaments, leading to changes in cell shape and movement. This mechanism is crucial for processes like cell migration, division, and differentiation .
Comparison with Similar Compounds
Similar Compounds
- Dedicator of Cytokinesis Protein 7 (DOCK7)
- Dedicator of Cytokinesis Protein 8 (DOCK8)
Comparison
While all three proteins (DOCK6, DOCK7, and DOCK8) are involved in the regulation of the actin cytoskeleton, they have distinct roles and regulatory mechanisms. DOCK6 is unique in its ability to activate both Rac1 and Cdc42, whereas DOCK7 and DOCK8 have more specific targets. This dual activation capability makes DOCK6 particularly versatile in regulating various cellular processes .
Properties
IUPAC Name |
N-(2-aminophenyl)-4-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N6O3/c1-4-8-25-27-28(37(3)36-25)31(39)35-29(34-27)22-18-20(13-16-26(22)40-5-2)17-19-11-14-21(15-12-19)30(38)33-24-10-7-6-9-23(24)32/h6-7,9-16,18H,4-5,8,17,32H2,1-3H3,(H,33,38)(H,34,35,39) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKGCTNFPZAWGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)CC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5N)OCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)CC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5N)OCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[6-[3-[4-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylanilino]-2,3-dihydro-1H-inden-4-yl]pyridin-2-yl]-5-methylpyrazole-4-carboxylic acid](/img/structure/B8103340.png)





![1-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B8103378.png)







